REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][C:8]1[C:13]([OH:14])=[C:12]([CH:15]([OH:17])[CH3:16])[C:11]([CH:18]=[CH2:19])=[CH:10][N:9]=1>[O-2].[O-2].[O-2].[Cr+6].C(Cl)Cl>[CH3:7][C:8]1[C:13]([OH:14])=[C:12]([C:15](=[O:17])[CH3:16])[C:11]([CH:18]=[CH2:19])=[CH:10][N:9]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C(C)O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
47.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling 29.6 g
|
Type
|
ADDITION
|
Details
|
treated with a solution of 10.96 g
|
Type
|
WAIT
|
Details
|
After one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 2×100 ml
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride filtrates were extracted with 3×500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 5% (w/w) aqueous sodium hydroxide solution, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=C1O)C(C)=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |